molecular formula C8H8INO2 B3022640 Methyl N-(4-iodophenyl)carbamate CAS No. 63791-50-4

Methyl N-(4-iodophenyl)carbamate

Cat. No.: B3022640
CAS No.: 63791-50-4
M. Wt: 277.06 g/mol
InChI Key: IXOFJGXWEJLYGK-UHFFFAOYSA-N
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Description

Methyl N-(4-iodophenyl)carbamate is an organic compound with the molecular formula C8H8INO2 It is a carbamate derivative, characterized by the presence of a carbamate group (–NHCOO–) attached to a methyl group and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-(4-iodophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-iodoaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product.

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-iodophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki–Miyaura coupling, the product is typically a biaryl compound where the iodine atom is replaced by another aryl group .

Scientific Research Applications

Methyl N-(4-iodophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-(4-iodophenyl)carbamate involves its interaction with specific molecular targets. For instance, in the context of its use as a pesticide, carbamate compounds typically inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-phenylcarbamate
  • Methyl N-(4-bromophenyl)carbamate
  • Methyl N-(4-chlorophenyl)carbamate

Uniqueness

Methyl N-(4-iodophenyl)carbamate is unique due to the presence of the iodine atom in the 4-position of the phenyl ring. This iodine atom can participate in specific reactions, such as the Suzuki–Miyaura coupling, which are not possible with other halogenated carbamates . Additionally, the iodine atom can influence the compound’s reactivity and properties, making it distinct from its brominated or chlorinated counterparts.

Properties

IUPAC Name

methyl N-(4-iodophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOFJGXWEJLYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390775
Record name Carbamic acid, (4-iodophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63791-50-4
Record name Carbamic acid, (4-iodophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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